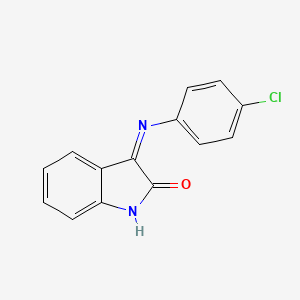

3-((4-Clorofenil)imino)indolin-2-ona

Descripción general

Descripción

(E)-3-(4-clorofenilimino)indolin-2-ona es un compuesto químico conocido por sus posibles aplicaciones en diversos campos científicos. Se caracteriza por la presencia de un grupo clorofenilo unido a una estructura de indolinona a través de un enlace imina. Este compuesto ha despertado interés debido a sus propiedades químicas únicas y posibles actividades biológicas .

Aplicaciones Científicas De Investigación

Química: Se utiliza como ligando en química de coordinación y como bloque de construcción para moléculas más complejas.

Biología: Se ha investigado su potencial como inhibidor enzimático o antagonista de receptores.

Medicina: Se ha explorado su potencial efecto terapéutico, incluidas las actividades anticancerígenas y antimicrobianas.

Industria: Se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de (E)-3-(4-clorofenilimino)indolin-2-ona implica su interacción con objetivos moleculares específicos. Puede actuar como un inhibidor de ciertas enzimas o receptores, modulando así las vías biológicas. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto específicos .

Análisis Bioquímico

Biochemical Properties

3-((4-Chlorophenyl)imino)indolin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 3-((4-Chlorophenyl)imino)indolin-2-one can modulate various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of 3-((4-Chlorophenyl)imino)indolin-2-one on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-((4-Chlorophenyl)imino)indolin-2-one can induce apoptosis (programmed cell death) by activating specific signaling pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, 3-((4-Chlorophenyl)imino)indolin-2-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of target enzymes, preventing their normal function. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of downstream targets. This inhibition leads to alterations in cell signaling pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-((4-Chlorophenyl)imino)indolin-2-one have been studied over different time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-((4-Chlorophenyl)imino)indolin-2-one remains stable under specific conditions, allowing for sustained biological activity. Over extended periods, the compound may undergo degradation, leading to a reduction in its efficacy .

Dosage Effects in Animal Models

The effects of 3-((4-Chlorophenyl)imino)indolin-2-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

3-((4-Chlorophenyl)imino)indolin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a significant role in the biotransformation of this compound, converting it into more water-soluble metabolites for excretion. Additionally, 3-((4-Chlorophenyl)imino)indolin-2-one can affect metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

The transport and distribution of 3-((4-Chlorophenyl)imino)indolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound in target tissues. For example, certain membrane transporters can enhance the cellular uptake of 3-((4-Chlorophenyl)imino)indolin-2-one, leading to its accumulation in specific cellular compartments. This distribution pattern is crucial for the compound’s biological activity .

Subcellular Localization

The subcellular localization of 3-((4-Chlorophenyl)imino)indolin-2-one influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-((4-Chlorophenyl)imino)indolin-2-one can localize to the nucleus, where it interacts with nuclear proteins and influences gene expression. Additionally, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (E)-3-(4-clorofenilimino)indolin-2-ona generalmente implica la condensación de 4-cloroanilina con isatina. La reacción se lleva a cabo en condiciones ácidas o básicas para facilitar la formación del enlace imina. La reacción se puede representar como sigue:

Isatina+4-cloroanilina→(E)-3-(4-clorofenilimino)indolin-2-ona

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para (E)-3-(4-clorofenilimino)indolin-2-ona no están ampliamente documentados, el enfoque general implica optimizar las condiciones de reacción para lograr altos rendimientos y pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y técnicas de purificación como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

(E)-3-(4-clorofenilimino)indolin-2-ona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo imina en una amina.

Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución con nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.

Principales productos formados

Oxidación: Formación de óxidos o derivados hidroxilados.

Reducción: Formación de derivados de amina.

Sustitución: Formación de derivados de indolinona sustituidos.

Comparación Con Compuestos Similares

Compuestos similares

- 3-(4-clorofenilamino)indolin-2-ona

- 3-(4-clorofenilhidrazono)indolin-2-ona

- 3-(4-clorofeniltio)indolin-2-ona

Singularidad

(E)-3-(4-clorofenilimino)indolin-2-ona es único debido a su enlace imina específico, que confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir perfiles de reactividad y actividad biológica diferentes, lo que lo convierte en un compuesto valioso para la investigación y aplicaciones específicas .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)imino-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOOLXVTWFEFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350547 | |

| Record name | 3-(4-chlorophenyl)imino-1H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672082 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57644-24-3 | |

| Record name | 3-(4-chlorophenyl)imino-1H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((4-CHLOROPHENYL)IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are polymorphs, and how do they differ in terms of mechanical properties?

A1: Polymorphs are different crystalline forms of the same molecule. While chemically identical, they exhibit distinct arrangements of molecules within the crystal lattice. These variations in packing can significantly influence the physical and mechanical properties of the material. In the case of 3-((4-Chlorophenyl)imino)indolin-2-one, three polymorphs (Form I, II, and III) were identified with distinct morphologies and mechanical responses. Form I, characterized by block-like crystals, exhibited brittle fracture. Form II, with long needle-shaped crystals, displayed plastic bending. Form III, also with needle-like crystals, exhibited elastic bending under similar mechanical stress []. These differences highlight how subtle variations in molecular arrangement can lead to vastly different material properties.

Q2: How did the researchers characterize the mechanical properties of these polymorphs?

A2: The researchers utilized a combination of qualitative mechanical deformation tests and quantitative nanoindentation studies. Qualitative tests involved observing the response of crystals to applied force, revealing their brittle, plastic, or elastic nature. Nanoindentation, a quantitative technique, provided precise measurements of the elastic modulus, stiffness, and hardness of each polymorph. This approach allowed for a comprehensive understanding of the mechanical behavior of each form [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aR,4R,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-methylbut-2-enoate](/img/structure/B1496066.png)

![[4-[5,6-Dihydroxy-1,2-di(octadecanoyloxy)hexan-3-yl]-5,6-bis(2,3-dihydroxypropoxy)-6-(2,3-dihydroxypropyl)-4-[2,3-di(octadecanoyloxy)propyl]-8,9-dihydroxy-5-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate](/img/structure/B1496076.png)

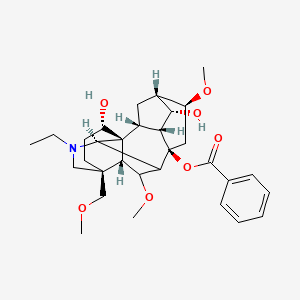

![(1R,2S,3R,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B1496082.png)

![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)